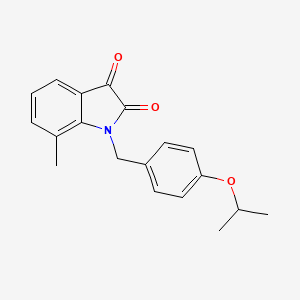

1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione” is a complex organic molecule. It contains an indoline group, which is a common structural motif in many natural products and pharmaceuticals . The isopropoxybenzyl group attached to the indoline could potentially modify the properties and reactivity of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the indoline ring system, the isopropoxybenzyl group, and the dione functionality. These groups could potentially engage in various non-covalent interactions, influencing the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of “1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione” would likely be influenced by the presence of the indoline ring, the isopropoxybenzyl group, and the dione functionality. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione” would be influenced by its molecular structure. The presence of the indoline ring, the isopropoxybenzyl group, and the dione functionality could potentially affect properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Research

This compound has been explored as a precursor in the synthesis of galanthamine analogs, which are known for their acetylcholinesterase inhibitory activity . Galanthamine is an alkaloid used in the treatment of Alzheimer’s disease, and analogs of this compound could potentially offer new therapeutic options.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are being studied for their potential biological activities. The oxadiazole moiety, which can be synthesized from compounds like 1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione, is known to exhibit a wide range of pharmacological properties including antibacterial, antiviral, and anticancer activities .

Organic Synthesis

The compound serves as a building block in organic synthesis, particularly in the construction of complex molecules with potential anti-infective properties. Its derivatives are used to create diversely substituted oxadiazoles, which are valuable in the development of new anti-infective agents .

Material Science

While direct applications in material science are not explicitly mentioned for this specific compound, related isopropoxybenzyl compounds are utilized in the synthesis of materials and chemicals that contribute to advanced material science research .

Analytical Chemistry

In analytical chemistry, the compound’s derivatives could be used as reagents or intermediates in the development of analytical methods. These compounds can aid in the synthesis of markers or probes used in various analytical techniques .

Pharmacology

Pharmacologically, the compound’s framework is used to create molecules with a broad spectrum of activities. Research indicates that oxadiazole derivatives, which can be synthesized from this compound, show promise in anticancer and antimicrobial applications .

Biochemistry

In biochemistry, the compound’s derivatives may be involved in studies related to enzyme inhibition, receptor binding, and signal transduction pathways. Boronic esters derived from similar compounds are considered for drug design and drug delivery systems .

Neutron Capture Therapy

Compounds like 1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione may be used to develop boron-carriers for neutron capture therapy, a targeted cancer treatment method. The stability and reactivity of such compounds are crucial for their effectiveness in medical applications .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-methyl-1-[(4-propan-2-yloxyphenyl)methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-12(2)23-15-9-7-14(8-10-15)11-20-17-13(3)5-4-6-16(17)18(21)19(20)22/h4-10,12H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEWOOPQNHDTKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxy-5-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2870812.png)

![N-[1-(Hydroxymethyl)-4-phenylcyclohexyl]-N-methylbut-2-ynamide](/img/structure/B2870814.png)

![4-(diethylsulfamoyl)-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2870815.png)

![benzyl N-[1-(butylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B2870816.png)

![5-methyl-4-[4-(4-pentylcyclohexyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2870818.png)

![2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2870820.png)

![2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2870822.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2870828.png)

![2-(2,6-dimethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2870830.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfonylbenzamide](/img/structure/B2870831.png)